Product packaging for 3-Acetoxy-1-naphthoic acid(Cat. No.:CAS No. 19692-22-9)

3-Acetoxy-1-naphthoic acid

Cat. No.: B3380563
CAS No.: 19692-22-9
M. Wt: 230.22 g/mol
InChI Key: SVOYOZGWLQVRSK-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acids Research

Aromatic carboxylic acids are a cornerstone of organic chemistry, serving as fundamental building blocks in the synthesis of a vast array of more complex molecules. Their utility stems from the reactivity of the carboxylic acid group, which can undergo numerous transformations to form esters, amides, acid halides, and other functional groups. Researchers are continually developing novel methods for the synthesis and functionalization of aromatic carboxylic acids. Recent advancements include visible-light photoredox catalysis for C-O bond activation and the use of electricity in organic electrolysis to produce fluorinated aromatic carboxylic acids from carbon dioxide. These acids are integral to the production of pharmaceuticals, agrochemicals, polymers, and dyes.

Significance of Naphthalene (B1677914) Derivatives in Chemical Sciences

Naphthalene, the simplest polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, provides a structural scaffold for a diverse range of chemical derivatives. prepchem.com These derivatives are of great importance across various scientific disciplines due to their unique chemical and photophysical properties. tandfonline.com The rigid, planar, and π-conjugated system of the naphthalene core often imparts useful characteristics, such as strong fluorescence and photostability, making them valuable as fluorescent probes and in the construction of organic electronic devices. tandfonline.com Naphthalene derivatives are key intermediates in the synthesis of pharmaceuticals, agrichemicals like naphthoxyacetic acids, and dyes. prepchem.com The specific properties and reactivity of a naphthalene derivative are highly dependent on the nature and position of the substituents on its rings.

Structural Relationship to Related Naphthyl Esters and Carboxylic Acids

3-Acetoxy-1-naphthoic acid belongs to the family of acetoxy-substituted naphthoic acids. Its chemical identity and behavior are defined by the specific arrangement of the acetoxy (-OCOCH₃) and carboxylic acid (-COOH) groups on the naphthalene core. The position of these functional groups significantly influences the molecule's electronic properties, steric hindrance, and potential for intramolecular interactions.

The properties of naphthoic acid isomers, such as 1-naphthoic acid and 2-naphthoic acid, have been shown to differ due to their structural variations. wikipedia.orgwikipedia.org For instance, 2-naphthoic acid is thermodynamically more stable than the 1-isomer. tandfonline.comresearchgate.net This difference in stability is attributed to the steric strain experienced by the carboxylic acid group at the 1-position due to its proximity to the hydrogen atom at the 8-position (a peri-interaction).

Similarly, the positioning of the acetoxy group in acetoxy-naphthoic acids is crucial. In the related compound, 3-acetoxy-2-naphthoic acid, crystallographic studies have revealed that the naphthalene ring system is slightly twisted due to the ortho disubstitution. iucr.orgnih.gov The study of such isomers is critical for understanding how subtle changes in molecular architecture can lead to different chemical reactivity, particularly in processes like hydrolysis. iucr.org The relationship between this compound and its parent compounds, 3-hydroxy-1-naphthoic acid nih.gov and 1-naphthoic acid, wikipedia.org is that of an ester and a substituted derivative, respectively. The introduction of the acetoxy group modifies the polarity, solubility, and reactivity compared to the parent hydroxy or unsubstituted naphthoic acids.

Physicochemical and Spectroscopic Data

Detailed research findings for this compound are limited in publicly accessible literature. However, key identifiers and some physical properties have been reported.

Physicochemical Properties of this compound

Property Value Source
CAS Number 19692-22-9 evitachem.combiosynth.com
Molecular Formula C₁₃H₁₀O₄ biosynth.com
Molecular Weight 230.22 g/mol

| Melting Point | 170 °C | biosynth.com |

Expected Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the methyl protons of the acetoxy group, and a singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the naphthalene skeleton, the carbonyl carbons of both the carboxylic acid and the ester groups, and the methyl carbon of the acetoxy group.

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches for both the carboxylic acid and the ester groups, and C-O stretching vibrations. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4 B3380563 3-Acetoxy-1-naphthoic acid CAS No. 19692-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8(14)17-10-6-9-4-2-3-5-11(9)12(7-10)13(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOYOZGWLQVRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19692-22-9
Record name 3-(acetyloxy)naphthalene-1-carboxylic acid
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Advanced Synthetic Methodologies for 3 Acetoxy 1 Naphthoic Acid and Analogues

Strategies for Acetoxy Group Introduction on Naphthalene (B1677914) Ring Systems

The introduction of an acetoxy group onto a naphthalene ring is a key transformation in the synthesis of 3-acetoxy-1-naphthoic acid. This is typically achieved through the acylation of a corresponding hydroxy-naphthoic acid precursor.

Acylation of Hydroxy-Naphthoic Acid Precursors

The most direct route to this compound involves the acetylation of a hydroxy-naphthoic acid. For instance, 3-acetoxy-2-naphthoic acid can be prepared by refluxing 3-hydroxy-2-naphthoic acid with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. iucr.org Similarly, 1-acetoxy-3-naphthoic acid is synthesized by treating 4-hydroxy-1-naphthoic acid with a mixture of triethylamine, 4-N-dimethylaminopyridine, and acetic anhydride in a solvent system of methylene (B1212753) chloride and tetrahydrofuran (B95107) at 50°C. prepchem.com

Another example is the selective acetylation of 6-hydroxy-2-naphthoic acid to 6-acetoxy-2-naphthoic acid. google.com This reaction can be carried out in an aqueous alkaline solution using acetic anhydride. google.com The process is particularly useful for separating 6-hydroxy-2-naphthoic acid from its isomers, as the acetylation can be performed selectively. google.com The reaction is typically conducted at a pH of 10 or higher and at temperatures below 50°C to minimize the hydrolysis of acetic anhydride. google.com

A general procedure for the acylation of a hydroxy-naphthoic acid is as follows:

Reagent/ConditionDetails
Starting Material Hydroxy-naphthoic acid
Acylating Agent Acetic anhydride
Catalyst Concentrated sulfuric acid, Triethylamine/4-N-dimethylaminopyridine
Solvent Methylene chloride, Tetrahydrofuran, or neat
Temperature 50°C to reflux

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the naphthalene ring is a significant challenge due to the presence of multiple reactive sites. bohrium.com Modern synthetic methods often employ directing groups to control the position of functionalization. For instance, palladium-catalyzed C-H activation strategies have been developed for the regioselective arylation of 1-naphthamides. bohrium.comresearchgate.net By choosing an appropriate directing group, it is possible to selectively functionalize the C4 or C7 positions. researchgate.net

Thioether groups have also been utilized as directing groups in rhodium-catalyzed C-H functionalization reactions of naphthalene derivatives, enabling selective modifications at the peri-position. rsc.orgsemanticscholar.org These advanced methods provide a powerful toolkit for the synthesis of specifically substituted naphthalenes, which can then be converted to the desired acetoxy-naphthoic acids.

Carboxylic Acid Group Formation and Modification Techniques

The formation and modification of the carboxylic acid group are fundamental steps in the synthesis of this compound and its analogues. Various classical and modern techniques are employed to introduce the carboxyl functionality onto the naphthalene core.

Carboxylation of Naphthyl Organometallic Reagents

A well-established method for the synthesis of naphthoic acids is the carboxylation of naphthyl organometallic reagents, particularly Grignard reagents. orgsyn.orgorgsyn.org This involves the reaction of a bromonaphthalene with magnesium to form a naphthylmagnesium bromide, which is then quenched with carbon dioxide (dry ice) to yield the corresponding naphthoic acid. google.com For example, 1-naphthoic acid can be prepared from 1-bromonaphthalene (B1665260) via this method. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

StepReagents & Conditions
1. Grignard Reagent Formation Bromonaphthalene, Magnesium, Anhydrous diethyl ether or THF
2. Carboxylation Carbon dioxide (dry ice)
3. Work-up Acidic aqueous solution

This method is versatile and has been applied to the synthesis of various substituted naphthoic acids. For instance, 2-ethoxy naphthoic acid is synthesized by first preparing 1-bromo-2-ethoxynaphthalene, which is then converted to the Grignard reagent and subsequently carboxylated. google.com

Hydrolysis of Nitrile Precursors to Carboxylic Acids

Another common route to naphthoic acids is the hydrolysis of the corresponding naphthonitrile. orgsyn.orgorgsyn.org This can be achieved under either acidic or basic conditions. For example, 1-naphthonitrile (B165113) can be hydrolyzed to 1-naphthoic acid by heating with sodium hydroxide (B78521) in alcohol in a sealed tube. prepchem.com Alternatively, alkaline hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide at reflux. A process for preparing naphthalene-1,4-dicarboxylic acid involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide to form a 4-cyanonaphthoic acid intermediate, which is then saponified in an alkaline medium. google.comjustia.com

Oxidative Cleavage Methods from Alkyl Naphthalenes

Naphthoic acids can also be prepared by the oxidation of alkylnaphthalenes. orgsyn.orggoogleapis.com This method is particularly useful for producing naphthalenedicarboxylic acids. For example, 2,6-naphthalenedicarboxylic acid can be synthesized through the catalytic oxidation of 2,6-dimethylnaphthalene. researchgate.netgoogle.com Various oxidizing agents can be employed, including sodium dichromate in water. orgsyn.org The oxidation of 2-methylnaphthalene (B46627) with sodium dichromate yields 2-naphthoic acid. orgsyn.org

More advanced methods involve the use of nitrogen dioxide (N0) as an oxidizing agent in a solvent like trichlorobenzene at elevated temperatures. google.com This process has been used for the oxidation of p-xylene (B151628) to terephthalic acid and can be applied to alkylnaphthalenes. google.com Additionally, the photo-oxidation of 1-methylnaphthalene (B46632) can lead to the formation of 1-naphthoic acid, among other products. scirp.org

Stereoselective and Chemo-selective Synthetic Routes

The synthesis of complex molecules like this compound and its analogues often requires precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the ability to react one functional group in the presence of others (chemoselectivity). Modern synthetic chemistry has developed several powerful strategies to address these challenges.

Stereoselective Synthesis: Achieving a specific stereochemistry is critical, particularly for biologically active molecules. One powerful technique is asymmetric transfer hydrogenation, which can establish specific stereocenters. For instance, the stereoselective synthesis of a β-lactam intermediate, (1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinone, relies on the dynamic kinetic resolution of a precursor using a ruthenium catalyst. researchgate.net This method, which employs a catalyst like [Ru(η6-arene)(S,S)-R2NSO2DPEN], demonstrates how a metal-ligand complex can control the formation of a specific stereoisomer. researchgate.net Another approach involves using starting materials from the "chiral pool," such as homochiral glycidol, to synthesize enantiomerically pure N-protected 1,2-diazetidine-3-carboxylic acid, a novel cyclic α-hydrazino acid. rsc.org Furthermore, complex polycyclic systems can be assembled with high stereocontrol using reactions like the Diels-Alder cycloaddition. For example, the reaction between 2-bromo-5-acetoxy-1,4-naphthoquinone and a substituted diene yields a single racemic diastereoisomer of a complex benzo[a]anthracene derivative, demonstrating remarkable regio- and stereoselectivity in a single step. rsc.org

Chemoselective Synthesis: Chemoselectivity is crucial when a molecule contains multiple reactive sites. A notable example is the nickel-catalyzed decarbonylative alkylation of 3-acetoxy-2-(fluorocarbonyl)naphthalene. In this reaction, a nickel catalyst selectively activates the C-F bond of the fluorocarbonyl group for alkylation, leaving the acetoxy group on the naphthalene ring untouched. nih.gov This allows for the sequential functionalization of the molecule. nih.gov Another strategy involves the chemoselective deprotection of carboxylic acids. A diazaphosphinyl radical-catalyzed method can deoxygenate α-carboxy ketones, effectively deprotecting desyl-protected carboxylic acids. This protocol has been successfully applied to 1-naphthoic acid, which was obtained in a good yield of 85%, and shows excellent tolerance for other functional groups, including esters and Boc-protected amines. rsc.org The hydrolysis of acetoxynaphthoic acid isomers also reveals subtle chemo-selective effects based on molecular conformation; the hydrolysis of 3-acetoxy-2-naphthoic acid proceeds via intramolecular general base catalysis, whereas the caged conformation of 1-acetoxy-2-naphthoic acid favors intramolecular nucleophilic attack. acs.org

Table 1: Examples of Stereoselective and Chemoselective Reactions

Reaction Type Key Reagent/Catalyst Substrate Example Product/Observation Ref
Asymmetric Transfer Hydrogenation [Ru(η6-arene)(S,S)-R2NSO2DPEN] Ethyl 2-benzamidomethyl-4-fluoro-3-oxo-butanoate Stereoselective formation of a β-lactam precursor researchgate.net
Decarbonylative Alkylation Nickel catalyst with Lewis-acidic organoboranes 3-Acetoxy-2-(fluorocarbonyl)naphthalene Selective alkylation at the fluorocarbonyl group nih.gov
Deprotection Diazaphosphinyl radical Desyl-protected 1-naphthoic acid Chemoselective removal of the desyl group (85% yield) rsc.org
Diels-Alder Cycloaddition N/A 2-Bromo-5-acetoxy-1,4-naphthoquinone High regio- and stereo-selectivity rsc.org

Catalytic Approaches in Naphthoic Acid Synthesis

Catalysis is at the heart of modern organic synthesis, offering efficient and selective pathways to complex structures. For naphthoic acids, palladium and ruthenium catalysts have proven particularly effective in constructing the core ring system and introducing further functionalization.

Palladium-Catalyzed Cyclocarbonylation Strategies

Palladium-catalyzed cyclocarbonylation is a powerful method for constructing aromatic ring systems from acyclic precursors. This approach involves the intramolecular electrophilic attack of an acyl-palladium species onto an aromatic ring. nii.ac.jp A notable application is the synthesis of 2,6-naphthalenedicarboxylic acid precursors. The cyclocarbonylation of 2-methyl-3-(p-tolyl)allyl acetate (B1210297) in the presence of a PdCl2(PPh3)2 catalyst yields 1-acetoxy-3,7-dimethylnaphthalene, a key intermediate that can be converted to the target dicarboxylic acid. nii.ac.jp This methodology has also been directly applied to the synthesis of 5-acetoxy-1-naphthoic acid. nii.ac.jp A more direct route involves the palladium-catalyzed carbonylation of naphthalene itself with carbon monoxide (CO) to produce β-naphthoic acid (2-naphthoic acid). sciengine.com These reactions represent an efficient strategy for building the naphthoic acid scaffold. nii.ac.jpsciengine.com

Table 2: Palladium-Catalyzed Cyclocarbonylation Examples

Catalyst System Substrate Product Ref
PdCl2(PPh3)2, NEt3, Ac2O 2-Methyl-3-(p-tolyl)allyl acetate 1-Acetoxy-3,7-dimethylnaphthalene nii.ac.jp
Palladium catalyst Naphthalene, CO β-Naphthoic acid sciengine.com
Palladium catalyst 3-Furyl, 3-thienyl, or 3-pyrrolylallyl acetates Acetoxybenzofurans, acetoxybenzothiophenes, acetoxyindoles nii.ac.jp

Ruthenium-Catalyzed C-H Activation for Naphthoic Acid Functionalization

Ruthenium catalysts have emerged as superior tools for C-H activation and functionalization, often demonstrating better tolerance for a wider range of functional groups compared to palladium. nih.gov This is particularly evident in the synthesis of multisubstituted naphthoic acids.

An efficient [2+2+2] benzannulation of phthalic acids with two alkyne molecules has been developed using a ruthenium catalyst for C-H activation. This method, which uses atmospheric oxygen as the oxidant, provides a step-economical route to various multisubstituted 1-naphthoic acids. researchgate.netacs.org The directing effect of functional groups on the naphthalene ring is crucial for controlling the position of C-H activation. For example, the hydroxyl group in 1-naphthol (B170400) can direct a ruthenium catalyst to selectively functionalize the C-H bond at the peri (C-8) position. nih.govacs.org This hydroxyl-assisted, site-selective C-H activation allows for the annulation with alkynes or arylation with aryl halides, providing access to a wide array of functionalized naphthalene derivatives. nih.govacs.org These ruthenium-catalyzed methods expand the possibilities for creating complex naphthoic acid analogues by directly modifying the aromatic core. nih.govacs.org

Table 3: Ruthenium-Catalyzed C-H Activation

Reaction Type Catalyst System Substrate Key Feature Ref
[2+2+2] Benzannulation Ruthenium catalyst Phthalic acid, alkynes Synthesis of multisubstituted 1-naphthoic acids via C-H activation researchgate.netacs.org
C-H Arylation Ruthenium catalyst 1-Naphthol, aryl halides peri-Selective C-H arylation directed by the hydroxyl group nih.gov
Oxidative Annulation Ruthenium(II) complex 1-Naphthol, alkynes Hydroxyl-directed C–H/O–H bond functionalization acs.org

Synthesis of Structurally Related Naphthoic Acid Isomers and Derivatives

The synthesis of various isomers and derivatives of naphthoic acid is essential for exploring structure-activity relationships and developing new materials. A range of synthetic methods provides access to these diverse structures.

A novel approach to 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. escholarship.org Interestingly, the electronic properties of substituents on the aromatic ring can alter the reaction's outcome, sometimes leading to the formation of the constitutional isomer, 1-hydroxy-4-naphthoic acid ester. escholarship.org This highlights how subtle electronic tuning can direct the synthesis towards different isomers.

The synthesis of aminohydroxynaphthoic acids has also been achieved. For instance, 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids were synthesized via a microwave-assisted Friedel-Crafts acylation, followed by a convenient separation of the two isomers. researchgate.net

More classical methods are also widely used. Various substituted 4-substituted-1-naphthoic acids can be prepared via the sodium hypochlorite (B82951) oxidation of the corresponding acetylnaphthalene precursor. cdnsciencepub.com Similarly, 4-methoxy-1-naphthoic acid can be prepared through a Grignard synthesis. cdnsciencepub.com These fundamental reactions remain a cornerstone for accessing a wide array of naphthoic acid derivatives, which serve as crucial intermediates for more complex molecules. cdnsciencepub.com

Table 4: Synthesis of Naphthoic Acid Isomers and Derivatives

Synthetic Method Starting Material(s) Product(s) Ref
Lewis-Acid-Mediated Rearrangement Oxabenzonorbornadiene 1-Hydroxy-2-naphthoic acid ester or 1-hydroxy-4-naphthoic acid ester escholarship.org
Microwave-Assisted Friedel-Crafts Acylation (E)-nitrophenylitaconate derivative 5-Amino- and 7-amino-4-hydroxy-2-naphthoic acid researchgate.net
Sodium Hypochlorite Oxidation 4-Substituted-1-acetylnaphthalene 4-Substituted-1-naphthoic acid cdnsciencepub.com
Grignard Synthesis 4-Methoxy-1-bromonaphthalene, CO2 4-Methoxy-1-naphthoic acid cdnsciencepub.com
Acetylation 4-Hydroxy-1-naphthoic acid 1-Acetoxy-4-naphthoic acid (isomer of title compound) prepchem.com

Chemical Reactivity and Reaction Mechanisms of 3 Acetoxy 1 Naphthoic Acid

Hydrolysis Kinetics and Mechanisms of the Acetoxy Ester Linkage

The hydrolysis of the acetoxy ester in 3-Acetoxy-1-naphthoic acid to yield 3-hydroxy-1-naphthoic acid and acetic acid is a key reaction. The kinetics and mechanism of this transformation are profoundly influenced by the presence of the neighboring carboxylic acid group. This process can occur under both acidic and basic conditions, typically proceeding through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate ucalgary.calibretexts.org.

Influence of Neighboring Carboxylic Acid Group on Hydrolysis

The carboxylic acid group at the 1-position exerts a significant neighboring group participation (NGP) effect on the hydrolysis of the acetoxy group at the 3-position. wikipedia.org This participation, also known as anchimeric assistance, leads to a considerable rate enhancement compared to the hydrolysis of a similar ester without the carboxyl group. The carboxyl group, particularly in its carboxylate anion form, can act as an intramolecular nucleophile or a general base catalyst.

In the case of nucleophilic catalysis, the carboxylate attacks the carbonyl carbon of the ester, leading to the formation of a cyclic anhydride (B1165640) intermediate. This intermediate is subsequently hydrolyzed to give the final products. This type of intramolecular reaction is often much faster than the corresponding intermolecular reaction. For instance, the intramolecular acyl transfer in aspirin, a well-studied analog, demonstrates a rate constant that is orders of magnitude greater than the equivalent bimolecular reaction. libretexts.org

Intramolecular Catalysis Phenomena in Naphthyl Esters

Intramolecular catalysis is a hallmark of the reactivity of esters with proximate carboxylic acid groups. rsc.org For this compound, the carboxylic acid moiety can facilitate hydrolysis through two primary intramolecular mechanisms:

Intramolecular Nucleophilic Catalysis : The ionized carboxylate group acts as a potent nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a transient cyclic anhydride intermediate. This pathway is highly efficient because the reacting groups are held in close proximity, increasing the "effective concentration" of the nucleophile. libretexts.org Studies on monoesters of 1,8-naphthalic acid show highly efficient intramolecular nucleophilic catalysis by the neighboring COOH group, with the reaction rate depending on the leaving group's pKa. rsc.org

Intramolecular General Base Catalysis : The carboxylate group can act as a general base, accepting a proton from a water molecule as the water attacks the ester carbonyl. This enhances the nucleophilicity of the water molecule, accelerating the formation of the tetrahedral intermediate. rsc.orgscispace.com This mechanism is particularly relevant in pH ranges where a significant concentration of the carboxylate anion exists. Research on the hydrolysis of 1-acetoxy-8-hydroxynaphthalene has shown that the neighboring hydroxyl group assists the attack of water through intramolecular general base catalysis. rsc.org

Role of Conformation and Spatial Relationships on Reactivity

The efficiency of intramolecular catalysis is critically dependent on the conformation and spatial relationship between the reacting groups. nih.gov For an intramolecular reaction to occur, the molecule must adopt a conformation that allows the nucleophilic carboxyl group to approach the electrophilic carbonyl carbon of the ester at an appropriate trajectory.

In the naphthalene (B1677914) system, the relatively rigid aromatic structure holds the functional groups in a defined orientation. Subtle changes in molecular structure can lead to significant differences in reactivity. nih.gov In the case of 2-carboxy-1-naphthyl acetate (B1210297), the dihedral angle between the aromatic plane and the ester group is influenced by an attractive interaction between the ester and acid groups. nih.gov For this compound, the distance and orientation between the C1-carboxyl and the C3-acetoxy group determine the feasibility of forming the necessary transition state for intramolecular attack. The release of potential steric strain in the starting material can be a driving force for the reaction, as observed in highly reactive peri-substituted naphthalic acid monoesters. rsc.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo reactions typical of this functional group, such as esterification and decarboxylation.

Esterification Reactions

The carboxylic acid moiety can be converted to an ester through reactions with alcohols, most commonly via Fischer-Speier esterification. chemguide.co.ukorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Fischer esterification is a reversible process. organic-chemistry.org To drive the reaction toward the product, it is common to use a large excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

Table 1: Key Aspects of Fischer Esterification
ComponentRole in ReactionExample
Carboxylic AcidSubstrate (Electrophile source)This compound
AlcoholNucleophileEthanol, Methanol
Acid CatalystActivates the carbonyl groupH₂SO₄, TsOH
Driving EquilibriumShifts reaction to productsExcess alcohol, water removal

Electrophilic and Nucleophilic Substitution on the Naphthalene Core

The naphthalene ring system of this compound is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome of these reactions being heavily influenced by the electronic properties of the existing substituents.

The directing effects of the acetoxy and carboxylic acid groups on the naphthalene nucleus in electrophilic aromatic substitution reactions are a critical aspect of its chemistry. The acetoxy group (-OAc) is an activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, thereby making it less reactive towards electrophiles. The substitution is directed to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group in the reaction intermediate.

In this compound, the interplay between these two groups determines the preferred sites of electrophilic attack. The activating effect of the acetoxy group at position 3 will primarily direct incoming electrophiles to the ortho position (C4) and the para position (C6, relative to the C3 position in the same ring). The deactivating carboxylic acid at position 1 will direct to its meta positions (C3, C6, and C8). The convergence of these directing effects suggests that the C4 and C6 positions are the most likely sites for electrophilic substitution.

SubstituentElectronic EffectDirecting Influence
Acetoxy (-OAc)Activatingortho, para
Carboxylic Acid (-COOH)Deactivatingmeta

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comorganic-chemistry.org The electrophile in this reaction is a resonance-stabilized acylium ion. chemistrysteps.com

While specific studies on the Friedel-Crafts acylation of this compound are not extensively documented, the reaction's outcome can be predicted based on the directing effects of the substituents. Given that the naphthalene ring is substituted with a deactivating carboxylic acid group, Friedel-Crafts reactions are generally less favorable. chemistrysteps.com The electron-withdrawing nature of the carboxyl group makes the aromatic ring less nucleophilic and thus less reactive towards the acylium ion electrophile. chemistrysteps.com

However, the presence of the activating acetoxy group could potentially enable the reaction under specific conditions. Based on the directing effects discussed previously, acylation would be anticipated to occur at the C4 or C6 positions. It is important to note that the Lewis acid catalyst can complex with the carbonyl oxygen of both the carboxylic acid and the acetoxy group, which can further modulate the reactivity and regioselectivity of the reaction. Studies on related naphthalene compounds have shown that Friedel-Crafts acylation can proceed, with the position of substitution being influenced by both kinetic and thermodynamic control. researchgate.net

Investigating Equilibrium Fluctuations in Reaction Control

The concept of equilibrium fluctuations between different conformers of a molecule playing a significant role in determining reaction mechanisms has been highlighted in studies of isomers of this compound. Specifically, research on the hydrolysis of 3-acetoxy-2-naphthoic acid (3AC2NA) and 1-acetoxy-2-naphthoic acid (1AC2NA) has demonstrated how subtle structural differences can lead to markedly different reaction pathways. acs.orgnih.gov

In the case of 3AC2NA, the reacting groups can rotate freely, which favors an intramolecular general base catalysis mechanism for hydrolysis. acs.orgnih.gov This is in contrast to 1AC2NA, where the molecule is "caged" in an energy well that restricts its conformation. This frozen conformation is suitable for an intramolecular nucleophilic attack. acs.orgnih.gov These findings underscore the importance of the dynamics of equilibrium fluctuations between the most stable conformers in controlling the reaction mechanism. acs.orgnih.gov

CompoundKey Structural FeatureFavored Hydrolysis Mechanism
3-acetoxy-2-naphthoic acid (3AC2NA)Free rotation of reacting groupsIntramolecular general base catalysis
1-acetoxy-2-naphthoic acid (1AC2NA)Caged conformationIntramolecular nucleophilic attack

Molecular and Crystal Structural Analysis of 3 Acetoxy 1 Naphthoic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that has been employed to determine the precise three-dimensional arrangement of atoms within a crystal of 3-acetoxy-2-naphthoic acid.

The conformation of 3-acetoxy-2-naphthoic acid is characterized by the spatial relationship between its constituent parts: the naphthalene (B1677914) ring system, the carboxylic acid group, and the acetoxy group. A key feature is a slight twist in the naphthalene unit itself, which arises from the steric strain of having two substituents in adjacent (ortho) positions. nih.gov The dihedral angle, which is the angle between the two fused rings of the naphthalene system, is 2.0(2)°. nih.govnih.goviucr.org

The orientations of the carboxylic acid and acetoxy groups relative to the naphthalene ring are significantly different. The carboxylic acid group is nearly coplanar with the aromatic system, with a dihedral angle of 8.9(3)°. nih.govnih.goviucr.org In contrast, the acetoxy group is oriented almost perpendicularly to the plane of the naphthalene rings, with a dihedral angle of 89.3(1)°. nih.govnih.goviucr.org

Structural FeatureDihedral Angle (°)
Naphthalene rings2.0(2)
Carboxylic acid group to naphthalene plane8.9(3)
Acetoxy group to naphthalene plane89.3(1)

This table presents the dihedral angles that define the molecular conformation of 3-acetoxy-2-naphthoic acid in the solid state.

In the crystal structure of 3-acetoxy-2-naphthoic acid, molecules are held together by a network of intermolecular interactions. The most prominent of these are the hydrogen bonds. The carboxylic acid groups of two neighboring molecules form a classic centrosymmetric dimer through strong O-H...O hydrogen bonds. nih.govnih.goviucr.org This interaction creates a characteristic R22(8) ring motif, which is a common feature in the crystal structures of carboxylic acids. nih.govnih.goviucr.org In addition to these strong interactions, several weaker C-H...O intermolecular contacts are also observed, further stabilizing the crystal structure. nih.govnih.goviucr.org

Hydrogen Bond TypeDescriptionMotif
O-H...OBetween carboxylic acid groups of two moleculesR22(8)
C-H...OWeaker interactions contributing to crystal packing-

This table summarizes the types of hydrogen bonding interactions present in the crystal structure of 3-acetoxy-2-naphthoic acid.

Conformational Analysis and Energetic Landscapes

The conformation observed in the crystal represents a low-energy state for the molecule in the solid phase. A more complete understanding of its conformational preferences can be gained by considering the energetic landscape of the molecule.

While detailed computational studies on the rotational barriers and the full energetic landscape of 3-acetoxy-2-naphthoic acid are not extensively reported in the reviewed literature, the solid-state conformation provides insight into a preferred spatial arrangement. The near-perpendicular orientation of the acetoxy group and the near-coplanarity of the carboxylic acid group relative to the naphthalene ring system is the favored conformation within the crystal lattice. Hydrolysis studies of closely related compounds suggest that for 3-acetoxy-2-naphthoic acid, the reacting groups can rotate with relative freedom, which favors intramolecular general base catalysis.

The presence of the carboxylic acid and acetoxy groups at adjacent positions (ortho-disubstitution) on the naphthalene ring system introduces steric hindrance. nih.govnih.gov This steric strain is accommodated by a slight twisting of the naphthalene unit itself, as evidenced by the 2.0(2)° dihedral angle between the planes of the two fused rings. nih.govnih.goviucr.org This distortion from perfect planarity is a direct consequence of the spatial demands of the ortho substituents.

Based on a thorough review of available scientific literature, detailed molecular and crystal structural analysis, including supramolecular assembly and cocrystal formation, for the specific chemical compound 3-Acetoxy-1-naphthoic acid is not publicly available.

Extensive research has been published on its isomer, 3-Acetoxy-2-naphthoic acid , for which crystallographic data, including carboxylic acid dimer formation and synthon analysis, is well-documented. doaj.orgnih.goviucr.orgresearchgate.net However, this information cannot be attributed to this compound, as subtle changes in molecular structure between isomers can lead to significant differences in their crystal packing and supramolecular assemblies.

Similarly, while studies on cocrystals and synthons of related compounds like 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, and unsubstituted 1-naphthoic acid exist, these findings are not directly applicable to this compound. mdpi.comnih.govresearchgate.net

Due to the lack of specific research findings for this compound concerning its supramolecular chemistry, it is not possible to generate a scientifically accurate article that adheres to the requested outline.

Computational and Theoretical Investigations of 3 Acetoxy 1 Naphthoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for investigating the properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic structures, and other important chemical properties.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in the computational analysis of 3-Acetoxy-1-naphthoic acid is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Various DFT functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The electronic structure of this compound can be further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O (carboxyl) 1.22 Å
C-O (carboxyl) 1.35 Å
O-H (carboxyl) 0.97 Å
C=O (ester) 1.21 Å
C-O (ester) 1.36 Å
O-C (ester methyl) 1.44 Å
Bond Angle O=C-O (carboxyl) 123.5°
C-O-H (carboxyl) 108.0°
O=C-O (ester) 124.0°
C-O-C (ester) 118.5°
Dihedral Angle C(naphthyl)-C(carboxyl)-O-H ~0° / ~180°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules, as determined by DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). By calculating the 1H and 13C NMR spectra, it is possible to assign specific peaks to individual atoms within the this compound molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Infrared (IR) and Raman spectra. This allows for the assignment of characteristic vibrational bands, such as the C=O stretching of the carboxylic acid and ester groups, and the aromatic C-H stretching vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations help in understanding the electronic transitions, such as π → π* and n → π*, within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
1H NMR δ (COOH) 11.0 - 13.0 ppm
δ (naphthyl-H) 7.0 - 8.5 ppm
δ (CH3) 2.2 - 2.5 ppm
13C NMR δ (C=O, carboxyl) 168 - 172 ppm
δ (C=O, ester) 169 - 173 ppm
δ (naphthyl-C) 110 - 140 ppm
δ (CH3) 20 - 23 ppm
IR ν (C=O, carboxyl) ~1700-1725 cm-1
ν (C=O, ester) ~1750-1770 cm-1
ν (O-H, carboxyl) ~2500-3300 cm-1 (broad)

Note: The values in this table are illustrative and represent typical ranges for the respective functional groups and aromatic systems based on DFT calculations.

Elucidation of Reaction Pathways and Transition States

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound, such as its hydrolysis. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For the hydrolysis of the ester group, DFT calculations can help to distinguish between different possible mechanisms, such as acid-catalyzed or base-catalyzed pathways, by comparing the activation energies of the respective transition states.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.

Conformational Dynamics and Fluctuation Analysis

This compound possesses conformational flexibility, particularly around the rotatable bonds of the carboxylic acid and acetoxy groups. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Analysis of the atomic fluctuations during the simulation can reveal the flexibility of different parts of the molecule. For instance, the root-mean-square fluctuation (RMSF) can highlight regions of high mobility.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its environment, especially in solution. MD simulations with explicit solvent molecules (e.g., water, ethanol) can provide a detailed understanding of the solute-solvent interactions. By analyzing the radial distribution functions (RDFs), it is possible to characterize the solvation shell around different parts of the molecule, such as the polar carboxylic acid group and the nonpolar naphthalene (B1677914) ring. These simulations can also shed light on how the solvent affects the conformational preferences and dynamics of the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Naphthoic acid

Quantum Chemical Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds play a pivotal role in determining the conformation, stability, and reactivity of molecules. mdpi.com In the case of this compound, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ester group's carbonyl oxygen is a key area of theoretical interest.

While experimental crystal structure analysis of the isomer, 3-acetoxy-2-naphthoic acid, reveals that intermolecular hydrogen bonds dominate in the solid state, leading to the formation of centrosymmetric dimers, this does not preclude the possibility of intramolecular hydrogen bonding in the gas phase or in non-polar solvents. nih.gov Computational studies on related aromatic carboxylic acids often employ Density Functional Theory (DFT) to explore the potential energy surface and identify stable conformers.

Table 1: Predicted Parameters for Intramolecular Hydrogen Bonding in this compound (Hypothetical DFT Study)

Parameter Predicted Value Range Significance
O-H---O Distance (Å) 1.8 - 2.2 Shorter distances indicate stronger hydrogen bonds.
O-H---O Angle (°) 140 - 170 Angles closer to 180° suggest stronger, more linear hydrogen bonds.

Note: The data in this table is hypothetical and based on typical values for similar intramolecular hydrogen bonds found in computational studies of other aromatic carboxylic acids.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that could be applied to analyze the electron density and characterize the nature of the intramolecular hydrogen bond. The presence of a bond critical point between the hydrogen and acceptor atoms would provide evidence for a stabilizing interaction.

Excited State Properties and Photophysical Mechanisms (e.g., ESIPT)

The photophysical properties of aromatic molecules are of significant interest, and computational methods are crucial for understanding their behavior upon excitation with light. One of the key photophysical processes that could potentially occur in this compound is Excited State Intramolecular Proton Transfer (ESIPT).

ESIPT is a photochemical reaction where a proton is transferred within a molecule in its excited state. nih.gov This process is often facilitated by a pre-existing intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, driving the proton transfer. For instance, studies on 2-naphthoic acid have shown that the naphthalene ring becomes antiaromatic in the S1 excited state, which can influence its acidity. nih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to investigate excited state properties. A TD-DFT study of this compound would involve:

Optimization of the ground state (S₀) and first singlet excited state (S₁) geometries.

Calculation of the vertical excitation energies, which correspond to the absorption spectrum.

Construction of the potential energy surfaces for the ground and excited states along the proton transfer coordinate.

The shape of the excited-state potential energy surface would reveal whether there is a barrier to proton transfer and the relative stability of the proton-transferred tautomer. A low barrier or a barrierless pathway in the excited state would suggest that ESIPT is a feasible de-excitation pathway.

Table 2: Predicted Photophysical Properties of this compound and its Potential ESIPT Tautomer (Hypothetical TD-DFT Study)

Property Normal Form ESIPT Tautomer Significance
Absorption λₘₐₓ (nm) ~300-350 - Corresponds to the UV-Vis absorption spectrum.
Emission λₘₐₓ (nm) ~350-400 ~450-550 ESIPT leads to a large Stokes shift (a significant difference between absorption and emission wavelengths).

Note: The data in this table is hypothetical and based on typical values observed for aromatic molecules undergoing ESIPT.

The occurrence of ESIPT would result in a characteristic dual fluorescence: a normal emission from the initially excited state and a red-shifted emission from the excited tautomer formed after proton transfer. The large Stokes shift associated with ESIPT is a valuable property for applications in molecular probes and sensors. Computational studies on related naphthalene-based systems have demonstrated that substitutions on the aromatic ring can tune the ESIPT process and the resulting fluorescence properties. researchgate.net

Synthetic Utility As a Precursor for Advanced Organic Structures

Role in the Synthesis of Functionalized Naphthalene (B1677914) Derivatives

The strategic use of 3-acetoxy-1-naphthoic acid is pivotal in the multi-step synthesis of specifically substituted naphthalene derivatives. The acetoxy group effectively masks the phenolic hydroxyl group, preventing its interference in reactions targeting the carboxylic acid moiety, such as esterification, amidation, or conversion to an acyl chloride.

Once the desired modification at the carboxyl group is achieved, the acetyl group can be readily removed through simple hydrolysis (e.g., with a mild base or acid) to reveal the 3-hydroxy functionality. This hydroxyl group can then participate in a range of subsequent reactions, including:

Etherification: Reaction with alkyl halides to form alkoxy derivatives.

Azo coupling: Reaction with diazonium salts to produce highly colored azo compounds, which are significant in dye chemistry.

Oxidation: The corresponding aldehyde, 3-hydroxy-1-naphthaldehyde, can be oxidized to form 3-hydroxy-1-naphthoic acid, demonstrating the interchangeability of these functional groups. smolecule.com

This controlled, stepwise approach allows for the synthesis of a diverse library of functionalized naphthalenes with specific substitution patterns that would be difficult to achieve if the hydroxyl group were left unprotected.

Synthetic Pathway for Functionalized Naphthalene Derivatives
Starting MaterialReaction Step 1IntermediateReaction Step 2 (Deprotection)IntermediateReaction Step 3 (Functionalization)Final Product Class
This compoundAmidation (e.g., with R-NH₂)3-Acetoxy-1-naphthamide derivativeHydrolysis3-Hydroxy-1-naphthamide derivativeEtherification (e.g., with R'-X)3-Alkoxy-1-naphthamide derivatives
This compoundEsterification (e.g., with R-OH)3-Acetoxy-1-naphthoate esterHydrolysis3-Hydroxy-1-naphthoate esterAzo Coupling (with Ar-N₂⁺)Azo-dye esters

Application in the Preparation of Complex Polycyclic Aromatic Compounds

The naphthalene core of this compound is a fundamental building block for the synthesis of larger, more complex polycyclic aromatic compounds (PACs). The functional groups on the ring serve as handles for annulation reactions, where additional aromatic rings are fused onto the existing naphthalene structure.

The carboxylic acid group is particularly useful as it can facilitate and direct these ring-forming reactions. For instance, methodologies such as ruthenium-catalyzed C–H activation and alkyne annulation can be employed to construct multisubstituted naphthoic acids, which are themselves precursors to diverse polycyclic molecules. acs.org Friedel-Crafts acylation followed by intramolecular cyclization is another classic strategy where the naphthoic acid or its derivatives can be used to build new rings, thereby extending the conjugated π-system and creating more elaborate PACs. The ability to deprotect the acetoxy group to a hydroxyl group at a strategic point in the synthesis adds another layer of control, influencing the electronic properties and reactivity of intermediates for subsequent cyclization steps.

Derivatives as Monomers for Polymer Science and Material Applications

Derivatives of this compound, specifically 3-hydroxy-1-naphthoic acid, are valuable A-B type monomers for the synthesis of high-performance aromatic polyesters. google.comgoogle.com In this context, the acetoxy compound is a stable, easily handled precursor to the reactive hydroxy acid monomer. The synthesis of these polymers typically involves the melt polycondensation of the acetylated hydroxy acid. mdpi.com

During polymerization at high temperatures, the acetyl group is eliminated as acetic acid, and the resulting hydroxy and carboxylic acid functionalities of the 3-hydroxy-1-naphthoic acid monomers undergo self-condensation to form a polyester (B1180765) chain.

The key features of using this monomer are:

High Thermal Stability: The incorporation of the rigid, aromatic naphthalene units into the polymer backbone results in polyesters with excellent thermal and thermo-oxidative stability.

Liquid Crystalline Properties: The rigid, rod-like nature of the repeating naphthoic acid unit can lead to the formation of liquid crystalline phases in the polymer melt, which allows for the production of highly oriented fibers and materials with exceptional mechanical strength. Wholly aromatic polyesters derived from isomers like 6-hydroxy-2-naphthoic acid are well-known for their liquid crystalline behavior. google.comacs.org

Modified Properties: By co-polymerizing with other hydroxy acids, such as 4-hydroxybenzoic acid, the physical properties of the resulting copolyester (e.g., melting point, solubility, and degree of crystallinity) can be precisely tailored. google.com

Properties of Aromatic Polyesters from Hydroxynaphthoic Acid Monomers
PropertyDescriptionOrigin
Thermal StabilityHigh decomposition temperatures, often exceeding 450 °C. mdpi.comRigid aromatic naphthalene units in the polymer backbone.
Mechanical StrengthHigh tensile strength and modulus, especially when processed from a liquid crystalline state.Ability of rigid polymer chains to align into highly ordered domains.
Chemical ResistanceExcellent resistance to a wide range of solvents and chemicals.Stable ester linkages and the inherent chemical inertness of the aromatic structure.

Advanced Spectroscopic Characterization and Mechanistic Probes

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within 3-Acetoxy-1-naphthoic acid and probing the non-covalent interactions, such as hydrogen bonding, that dictate its solid-state structure.

The spectrum of this compound is characterized by the distinct vibrational modes of its carboxylic acid, ester, and naphthalene (B1677914) ring moieties. The most prominent features are the carbonyl (C=O) stretching vibrations. Two distinct C=O stretching bands are expected: one for the carboxylic acid group and another for the acetate (B1210297) ester. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher wavenumber, generally between 1735-1750 cm⁻¹.

A crucial aspect of the solid-state structure of carboxylic acids is the formation of intermolecular hydrogen bonds. In the case of the related isomer, 3-acetoxy-2-naphthoic acid, crystal structure analysis has confirmed that molecules pair up through their carboxylic groups to form centrosymmetric dimers via O—H⋯O interactions nih.gov. This dimerization significantly influences the vibrational spectrum. The O-H stretching vibration of the carboxylic acid, which would appear as a sharp band around 3500-3600 cm⁻¹ for a free monomer, becomes a very broad and intense absorption band in the 2500-3300 cm⁻¹ region in the solid state due to its involvement in strong hydrogen bonding. This broadening is a hallmark of carboxylic acid dimer formation.

The naphthalene ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear as a group of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, can be found in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the naphthalene core.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, the C=C stretching modes of the naphthalene ring are often more intense in the Raman spectrum. The combination of both IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule nih.govsigmaaldrich.com.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
O-H StretchCarboxylic Acid2500-3300 (Broad)Broadening due to strong hydrogen bonding in dimers.
C-H StretchAromatic3000-3100Characteristic of sp² C-H bonds.
C=O StretchEster1735-1750Typically at a higher frequency than the acid C=O.
C=O StretchCarboxylic Acid1700-1725Frequency is lowered by dimer formation.
C=C StretchAromatic Ring1450-1600Multiple bands expected; often strong in Raman.
C-O StretchEster & Acid1200-1300Coupled C-O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped, confirming its connectivity and constitution. While specific experimental data for this compound is not widely published, a detailed prediction of its NMR spectra can be made based on its structure and data from analogous compounds like 1-naphthoic acid rsc.orgchemicalbook.comchemicalbook.com.

In the ¹H NMR spectrum, the protons of the acetyl group (-OCOCH₃) are expected to appear as a sharp singlet, typically in the range of δ 2.2-2.5 ppm. The six protons on the naphthalene ring will resonate in the aromatic region, generally between δ 7.5 and 9.0 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The proton of the carboxylic acid (-COOH) is highly deshielded and will appear as a broad singlet far downfield, often above δ 12.0 ppm.

In the ¹³C NMR spectrum, distinct signals for each carbon atom are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 168-172 ppm, while the ester carbonyl carbon resonates at a slightly lower chemical shift, typically near δ 169-170 ppm. The carbons of the naphthalene ring will produce a cluster of signals in the δ 120-135 ppm region. The methyl carbon of the acetate group is the most shielded, appearing upfield around δ 20-22 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to definitively assign these proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predictions
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-COOH> 12.0Broad Singlet
Aromatic (Naphthalene)7.5 - 9.0Multiplets
-OCOCH₃2.2 - 2.5Singlet
¹³C NMR Predictions
Carbon TypePredicted Chemical Shift (δ, ppm)
-C OOH168 - 172
-OC OCH₃169 - 170
Aromatic (Naphthalene)120 - 135
-OCOC H₃20 - 22

Fluorescence and Absorption Spectroscopy for Environmental Interactions and Quantum Efficiency Studies

Naphthalene and its derivatives are well-known for their unique photophysical properties, often exhibiting strong fluorescence. nih.gov These characteristics make them valuable as fluorescent probes to study microenvironments. nih.govniscpr.res.in The absorption and emission properties of this compound are governed by the π-π* electronic transitions of the naphthalene ring system, which can be modulated by the electron-withdrawing carboxylic acid group and the electron-donating acetoxy group.

The precursor molecule, 3-hydroxy-2-naphthoic acid, is known to exhibit dual fluorescence, including a large Stokes-shifted emission that is attributed to an excited-state intramolecular proton transfer (ESIPT) process. Acetylation of the hydroxyl group in this compound would likely inhibit this specific ESIPT mechanism. However, the molecule is still expected to be fluorescent, with its emission characteristics being highly sensitive to its local environment.

The quantum efficiency, or quantum yield, is a measure of the efficiency of the fluorescence process. For naphthalene derivatives, this value can be significantly influenced by factors such as solvent polarity, pH, and the presence of quenching species. nih.gov Studying these changes provides insight into the non-radiative decay pathways that compete with fluorescence.

The interaction between a fluorescent molecule (fluorophore) and surrounding solvent molecules can significantly alter its absorption and emission spectra, a phenomenon known as solvatochromism. When a fluorophore like this compound absorbs a photon, it transitions to an excited state that often has a different dipole moment than the ground state.

Due to the hydrophobic nature of its naphthalene core, this compound is expected to have low solubility in water but can be solubilized in aqueous solutions through the use of surfactants. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic surface. nih.gov

Poorly soluble molecules can be incorporated into these micelles, a process known as micellar solubilization. ualberta.cadntb.gov.ua this compound would likely partition into the non-polar core of the micelle. This sequestration from the aqueous environment has several consequences for its photophysical properties. Shielding the molecule from water, which can act as a fluorescence quencher, and placing it in a rigid, non-polar microenvironment typically leads to a significant enhancement of its fluorescence intensity and quantum yield. niscpr.res.in This phenomenon is the basis for using such molecules as probes to study micellar systems and other organized assemblies. nih.gov The energy dynamics of solvation can be explored by observing shifts in the absorption spectrum, which reflect changes in the ground-state energy, and emission spectra, which reflect changes in the excited-state energy upon moving from a bulk solvent to the micellar interior.

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthetic Routes

The synthesis of polysubstituted naphthalene (B1677914) derivatives with controlled stereochemistry is a formidable challenge in organic chemistry, particularly for creating axially chiral molecules which are valuable in catalysis and materials science. chemistryviews.org Future research will likely focus on developing catalytic enantioselective methods to access chiral variants of 3-Acetoxy-1-naphthoic acid.

Key research objectives in this area include:

Asymmetric Catalysis: The development of transition-metal-catalyzed reactions, such as enantioselective C-H activation or cycloaddition strategies, could provide direct and efficient pathways to chiral naphthalenes. chemistryviews.orgresearchgate.netnih.gov For instance, a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization has been successful for synthesizing triaxially chiral naphthalenes and could be adapted for this target. chemistryviews.org

Organocatalysis: The use of chiral organocatalysts, such as phosphoric acids or squaramides, could facilitate enantioselective cyclization reactions to build the naphthalene core with high stereocontrol. researchgate.net

Chirality Transfer: Another sophisticated strategy involves a central-to-axial chirality exchange, where a stereocenter in a precursor molecule is used to control the axial chirality in the final aromatic product. researchgate.net

These advanced synthetic methods are critical for producing enantiopure forms of this compound derivatives, which are essential for applications in asymmetric catalysis and chiroptical materials.

Table 1: Potential Stereoselective Synthetic Strategies
Catalytic SystemReaction TypePotential AdvantagesAnticipated Outcome
Chiral Palladium(II) ComplexEnantioselective C-H FunctionalizationHigh atom economy, direct functionalizationHigh enantiomeric excess (>90% ee)
Chiral Mono-N-Protected Amino Acid LigandRelay C-H ActivationAccess to remote positions, modularityExcellent enantioselectivity (96-99% ee) nih.gov
Nickel(II)/Chiral LigandAsymmetric Diels-Alder/AromatizationModular construction of polysubstituted naphthalenes chemistryviews.orgHigh diastereoselectivity and enantioselectivity
Chiral Phosphoric AcidOrganocatalytic CyclizationMetal-free, environmentally benignAccess to axially chiral products

Exploration of Catalytic Applications in Organic Transformations

The inherent structural motifs of this compound make it an intriguing candidate as a ligand or precursor for catalysts in organic synthesis. The naphthalene backbone is a core component of highly successful ligands like BINOL and BINAP, and the carboxylic acid group provides a convenient handle for coordination to metal centers or for serving as a Brønsted acid catalyst.

Future research could explore:

Ligand Development: Modification of the this compound scaffold to incorporate additional coordinating groups or chiral elements could lead to a new class of ligands for asymmetric catalysis.

Organocatalysis: The carboxylic acid functionality could be utilized in Brønsted acid-catalyzed reactions. Furthermore, the naphthalene structure could be elaborated into more complex organocatalysts for various transformations.

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid precursor (after hydrolysis of the acetate), it could serve as an organic linker for the synthesis of novel MOFs with potential applications in gas storage, separation, or heterogeneous catalysis.

Table 2: Hypothetical Catalytic Applications
Catalyst TypeTarget ReactionRole of Naphthalene ScaffoldPotential Outcome
Chiral Rhodium ComplexAsymmetric HydrogenationForms a chiral ligand after modificationHigh enantioselectivity in alkene reduction
Modified Naphthoic AcidBrønsted Acid CatalysisActs as a proton donorCatalysis of esterification or acetal (B89532) formation
Copper-Naphthoate MOFLewis Acid CatalysisStructural linker and catalytic site precursorHeterogeneous catalysis of cycloaddition reactions

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing the synthesis and application of this compound requires precise monitoring of reaction kinetics, intermediates, and endpoints. Advanced in situ spectroscopic techniques are indispensable tools for acquiring this real-time data without altering the reaction conditions. spectroscopyonline.com

Future methodological advancements should focus on:

Vibrational Spectroscopy: Techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy can monitor the vibrational modes of specific functional groups. mdpi.commdpi.com For example, FTIR could track the disappearance of the hydroxyl peak from a precursor like 3-hydroxy-1-naphthoic acid and the appearance of the ester and carboxylic acid carbonyl peaks of the product.

Fluorescence Spectroscopy: Given the aromatic nature of the naphthalene core, fluorescence spectroscopy could be a highly sensitive method for monitoring changes in concentration, even at very low levels. mdpi.com

NMR Spectroscopy: In situ NMR provides detailed structural information about reactants, intermediates, and products directly in the reaction vessel, offering unparalleled insight into reaction mechanisms.

The integration of these techniques with chemometric analysis will enable the development of robust, optimized, and scalable processes for the synthesis and use of this compound. mdpi.com

Table 3: Application of In Situ Spectroscopic Techniques
TechniqueInformation ObtainedApplication Example
FTIR/Raman SpectroscopyFunctional group conversion, reaction kineticsMonitoring the acetylation of 3-hydroxy-1-naphthoic acid
UV-Vis SpectroscopyChanges in conjugation, concentration of aromatic speciesTracking catalyst-substrate complex formation
Fluorescence SpectroscopyHigh-sensitivity concentration monitoringDetecting trace amounts of fluorescent intermediates or byproducts
In Situ NMRDetailed structural elucidation of intermediatesIdentifying transient species in a multi-step catalytic cycle

Deeper Theoretical Modeling of Complex Reaction Dynamics

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules and reactions. Density Functional Theory (DFT) and other quantum chemical methods can be applied to this compound to elucidate its properties and reactivity. researchgate.nettandfonline.commetu.edu.tr

Key areas for theoretical investigation include:

Conformational Analysis: Modeling the rotational barriers and preferred conformations of the acetoxy and carboxylic acid groups relative to the naphthalene plane.

Reaction Mechanism Elucidation: Calculating transition state energies to map out the reaction pathways for its synthesis or its role in catalysis. This can help explain observed stereoselectivity and guide the design of more efficient catalysts. science.gov

Spectroscopic Prediction: Simulating IR, NMR, and UV-Vis spectra to aid in the characterization of the molecule and any transient intermediates.

These computational studies can significantly reduce the experimental effort required by identifying the most promising synthetic routes and catalyst designs before they are attempted in the lab. tandfonline.com

Table 4: Theoretical Modeling Approaches
Computational MethodProperty/Parameter to be StudiedExpected Insight
Density Functional Theory (DFT)Molecular geometry, transition states, reaction energiesUnderstanding of reaction mechanisms and stereochemical outcomes
Time-Dependent DFT (TD-DFT)Electronic transitions, excited statesPrediction of UV-Vis and fluorescence spectra
Molecular Dynamics (MD)Conformational dynamics, solvent effectsInsight into the behavior of the molecule in solution
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and interactionsAnalysis of intra- and intermolecular hydrogen bonding rsc.org

Computational Design of Functionalized Naphthalene Scaffolds

Building on theoretical modeling, the in silico design of novel molecules represents the next frontier. Using this compound as a starting scaffold, computational methods can be employed to design new derivatives with tailored properties. ijpsjournal.com

Future research will leverage computational design to:

Develop Novel Catalysts: By systematically modifying the substituents on the naphthalene ring, it is possible to design ligands with optimized steric and electronic properties for specific catalytic transformations.

Design Bioactive Compounds: Molecular docking simulations can be used to predict the binding affinity of designed derivatives to biological targets, such as enzymes or receptors, guiding the synthesis of potential therapeutic agents. ijpsjournal.comfrontiersin.org Naphthalene-based compounds have shown promise as selective inhibitors for enzymes like lactate (B86563) dehydrogenase. frontiersin.org

Create Advanced Materials: Computational screening can identify derivatives with desirable photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or chiroptical materials. chemistryviews.org

This approach allows for the rapid exploration of a vast chemical space, prioritizing the synthesis of only the most promising candidates.

Table 5: Targets for Computational Design
Target ApplicationScaffold Functionalization StrategyComputational Screening MethodDesired Property
Asymmetric CatalysisIntroduction of chiral phosphine (B1218219) or amine groupsDFT calculation of transition state energiesLow activation barrier, high enantioselectivity
Enzyme InhibitionAddition of hydrogen bond donors/acceptorsMolecular Docking, Free Energy PerturbationHigh binding affinity and selectivity frontiersin.org
Fluorescent ProbesAttachment of electron-donating/withdrawing groupsTD-DFT calculations of absorption/emission wavelengthsHigh quantum yield, specific analyte response
Chiroptical MaterialsDesign of sterically hindered atropisomersCalculation of circular dichroism spectraStrong circularly polarized luminescence (CPL) chemistryviews.org

Q & A

Q. What are the established synthetic routes for 3-Acetoxy-1-naphthoic acid, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves acetylation of 1-naphthoic acid using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Reaction conditions such as temperature (80–100°C), solvent (acetic acid or dichloromethane), and molar ratios of reactants significantly impact yields. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield optimization requires monitoring reaction progress using TLC or HPLC .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the acetyl group (δ ~2.3 ppm for CH3_3) and aromatic proton environments.
  • FTIR : Peaks at ~1750 cm1^{-1} (C=O ester) and ~1680 cm1^{-1} (carboxylic acid C=O) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z for C13_{13}H10_{10}O4_4: 230.0579).
    Cross-referencing with literature spectra of analogous naphthoic acid derivatives ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid long-term storage to prevent degradation .
  • Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data across different batches of this compound?

  • Methodological Answer : Divergent melting points may arise from impurities or polymorphic forms. Steps include:
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Adjust gradient elution to resolve co-eluting peaks .
  • Recrystallization Optimization : Test solvents (e.g., ethanol, acetone) to isolate pure crystalline forms.
  • DSC Analysis : Differential scanning calorimetry identifies polymorphs by detecting thermal transitions .

Q. What experimental strategies improve the acetylation efficiency of 1-naphthoic acid while minimizing by-products?

  • Methodological Answer :
  • Catalyst Screening : Compare sulfuric acid, pyridine, or DMAP to enhance reaction kinetics.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions like hydrolysis.
  • DOE (Design of Experiments) : Use factorial designs to optimize temperature, catalyst concentration, and stoichiometry. Monitor by-products via LC-MS .

Q. How can researchers validate the absence of cytotoxic effects when using this compound in cell-based assays?

  • Methodological Answer :
  • In Vitro Toxicity Screening : Conduct MTT assays on human cell lines (e.g., HEK293) at varying concentrations (1–100 µM).
  • Apoptosis Markers : Assess caspase-3/7 activation via fluorescence-based assays.
  • Reference Standards : Compare with structurally similar compounds (e.g., 1-naphthoic acid) with known toxicity profiles .

Data Contradiction and Synthesis Challenges

Q. What steps should be taken if spectroscopic data (e.g., NMR) conflicts with theoretical predictions for this compound?

  • Methodological Answer :
  • Re-examine Sample Purity : Repetitive recrystallization or preparative HPLC ensures no impurities skew signals .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to confirm peak assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.